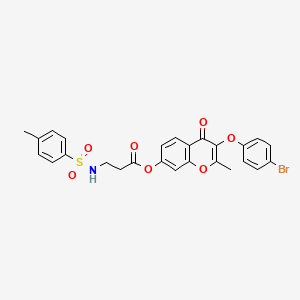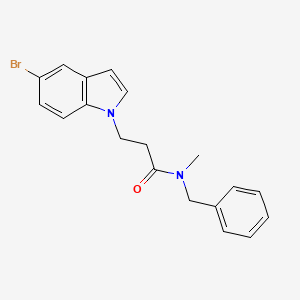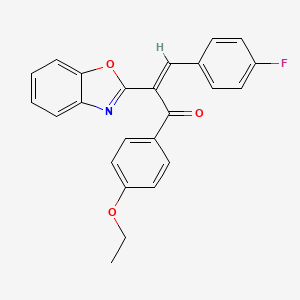
3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BROMOPHENOXY)-2-METHYL-4-OXO-4H-CHROMEN-7-YL 3-(4-METHYLBENZENESULFONAMIDO)PROPANOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenoxy group, a chromenone core, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOPHENOXY)-2-METHYL-4-OXO-4H-CHROMEN-7-YL 3-(4-METHYLBENZENESULFONAMIDO)PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction, where a bromophenol reacts with an appropriate leaving group on the chromenone core.
Attachment of the Methanesulfonamide Moiety: The final step involves the coupling of the chromenone derivative with a methanesulfonamide-containing reagent, typically using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMOPHENOXY)-2-METHYL-4-OXO-4H-CHROMEN-7-YL 3-(4-METHYLBENZENESULFONAMIDO)PROPANOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromophenoxy group, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
3-(4-BROMOPHENOXY)-2-METHYL-4-OXO-4H-CHROMEN-7-YL 3-(4-METHYLBENZENESULFONAMIDO)PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-BROMOPHENOXY)-2-METHYL-4-OXO-4H-CHROMEN-7-YL 3-(4-METHYLBENZENESULFONAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activities, thereby modulating biochemical pathways.
Interacting with Proteins: Affecting protein-protein interactions and signaling pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenoxybenzoic Acid: Shares the bromophenoxy group but lacks the chromenone core and methanesulfonamide moiety.
2-Methyl-4H-chromen-4-one: Contains the chromenone core but lacks the bromophenoxy and methanesulfonamide groups.
4-Methylbenzenesulfonamide: Contains the methanesulfonamide moiety but lacks the chromenone core and bromophenoxy group.
Uniqueness
3-(4-BROMOPHENOXY)-2-METHYL-4-OXO-4H-CHROMEN-7-YL 3-(4-METHYLBENZENESULFONAMIDO)PROPANOATE is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the bromophenoxy group, chromenone core, and methanesulfonamide moiety allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C26H22BrNO7S |
|---|---|
Molecular Weight |
572.4 g/mol |
IUPAC Name |
[3-(4-bromophenoxy)-2-methyl-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C26H22BrNO7S/c1-16-3-10-21(11-4-16)36(31,32)28-14-13-24(29)34-20-9-12-22-23(15-20)33-17(2)26(25(22)30)35-19-7-5-18(27)6-8-19/h3-12,15,28H,13-14H2,1-2H3 |
InChI Key |
ZWHVFTIJSBTOJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)OC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate](/img/structure/B11149217.png)
![2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone](/img/structure/B11149238.png)
![3-(3-acetyl-1H-indol-1-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B11149246.png)

![(2E)-6-(4-methoxybenzyl)-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11149258.png)
![(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11149261.png)
![ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11149266.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B11149268.png)

![2-Methyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11149273.png)
![3-[3-Methyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)butanamido]propanoic acid](/img/structure/B11149280.png)
![(2S)-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B11149282.png)
![(5Z)-2-(3-chloro-1-benzothiophen-2-yl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11149283.png)
![N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B11149297.png)
